molecular formula C15H13ClN2OS B2778146 N-(4-chlorophenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide CAS No. 182128-50-3

N-(4-chlorophenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide

Cat. No.: B2778146
CAS No.: 182128-50-3
M. Wt: 304.79
InChI Key: LPPASUBPOSZAQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide is a heterocyclic compound that contains a benzothiazine ring system. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and material science. The presence of the chlorophenyl group and the benzothiazine ring imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide typically involves the reaction of 4-chloroaniline with 2-aminothiophenol under specific conditions to form the benzothiazine ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate cyclization. The resulting intermediate is then reacted with a carboxylic acid derivative, such as an acid chloride or anhydride, to form the final carboxamide product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chlorophenyl group or the benzothiazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA), and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.

    N-(4-chlorophenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-thiol: Contains a thiol group instead of a carboxamide.

    N-(4-chlorophenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-amine: Features an amine group in place of the carboxamide.

Uniqueness

N-(4-chlorophenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide is unique due to the presence of both the chlorophenyl group and the benzothiazine ring, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(4-chlorophenyl)-2,3-dihydro-1,4-benzothiazine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2OS/c16-11-5-7-12(8-6-11)17-15(19)18-9-10-20-14-4-2-1-3-13(14)18/h1-8H,9-10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPPASUBPOSZAQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=CC=CC=C2N1C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.